5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyridazinone core, substituted with a 2-chlorobenzyl group and a 3,4-dimethoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[4,5-d]pyridazinone Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the 2-Chlorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where a 2-chlorobenzyl halide reacts with the thiazolo[4,5-d]pyridazinone core.
Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 3,4-dimethoxyphenyl group is introduced using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acylating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-7-phenyl-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-ethylthiazolo[4,5-d]pyridazin-4(5H)-one
- 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-thione
Uniqueness
The uniqueness of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific substituents, which impart distinct chemical and physical properties
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(13-8-9-16(27-2)17(10-13)28-3)24-25(21(19)26)11-14-6-4-5-7-15(14)22/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSXVNTIGYWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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